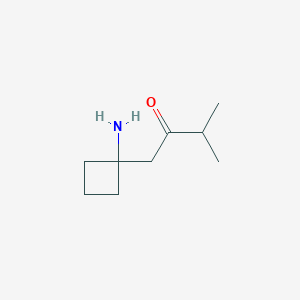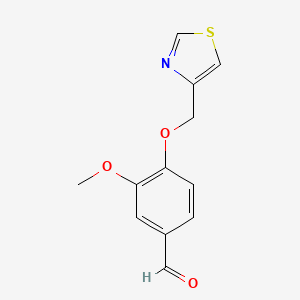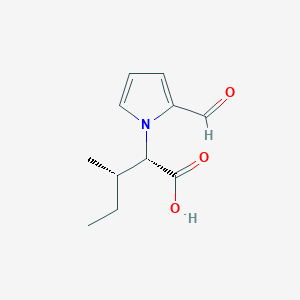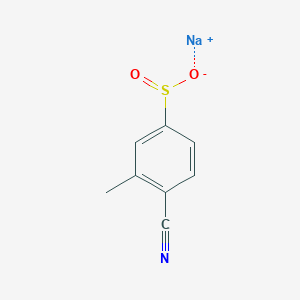
2-((1-(Chloromethyl)cyclopropyl)methyl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(Chloromethyl)cyclopropyl)methyl)furan is an organic compound with the molecular formula C9H11ClO It features a furan ring substituted with a chloromethylcyclopropylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Chloromethyl)cyclopropyl)methyl)furan typically involves the reaction of furan with a chloromethylcyclopropylmethyl precursor. One common method is the alkylation of furan using 1-(chloromethyl)cyclopropane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-((1-(Chloromethyl)cyclopropyl)methyl)furan can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Major Products Formed
Oxidation: Furanones, hydroxyfurans.
Reduction: 2-((1-(Methyl)cyclopropyl)methyl)furan.
Substitution: 2-((1-(Azidomethyl)cyclopropyl)methyl)furan, 2-((1-(Thiophenylmethyl)cyclopropyl)methyl)furan.
Aplicaciones Científicas De Investigación
2-((1-(Chloromethyl)cyclopropyl)methyl)furan has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((1-(Chloromethyl)cyclopropyl)methyl)furan depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biomolecules, thereby altering their function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((1-(Bromomethyl)cyclopropyl)methyl)furan
- 2-((1-(Iodomethyl)cyclopropyl)methyl)furan
- 2-((1-(Hydroxymethyl)cyclopropyl)methyl)furan
Uniqueness
2-((1-(Chloromethyl)cyclopropyl)methyl)furan is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. The cyclopropyl ring adds strain and reactivity, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H11ClO |
|---|---|
Peso molecular |
170.63 g/mol |
Nombre IUPAC |
2-[[1-(chloromethyl)cyclopropyl]methyl]furan |
InChI |
InChI=1S/C9H11ClO/c10-7-9(3-4-9)6-8-2-1-5-11-8/h1-2,5H,3-4,6-7H2 |
Clave InChI |
ZSFNPYINIFDUFX-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC2=CC=CO2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13164603.png)

![5-[Methyl(oxan-4-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13164610.png)


![1-(8-Azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B13164634.png)


![(2E)-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl]acrylic acid](/img/structure/B13164644.png)
